Nickel chloride

Description

Current Frontiers in Nickel Chloride Research Paradigms

Contemporary research on this compound is vibrant and expansive, continually pushing the boundaries of catalysis, materials science, and coordination chemistry. Scientists are exploring its potential in novel, efficient, and sustainable chemical methodologies.

Catalysis in Organic Synthesis: this compound is a cornerstone in the development of catalysts for organic synthesis, frequently serving as a cost-effective alternative to more expensive precious metals like palladium. sigmaaldrich.comnih.gov It is instrumental as a precursor for generating active nickel(0) species or as a catalyst in its own right in various oxidation states. sigmaaldrich.comnih.gov

Current research is focused on several key areas:

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions are a major focus, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions, including Suzuki and Heck couplings, are fundamental in synthesizing complex molecules, including pharmaceuticals. sigmaaldrich.com Recent advancements include the development of nickel catalysts for the challenging mono-α-arylation of acetone (B3395972) with aryl chlorides and the cross-coupling of phenol (B47542) derivatives. researchgate.net

Reductive Couplings and Carbonylation: Innovative methods are being developed, such as the nickel-catalyzed reductive carbonylation that uses oxalyl chloride as a stable carbon monoxide source to produce alkyl aryl ketones. acs.org This avoids the use of toxic and gaseous carbon monoxide directly.

C-H and C-O Bond Activation: Nickel catalysts derived from this compound are effective in activating typically inert C-H and C-O bonds. nih.gov This allows for the direct functionalization of organic molecules in a more atom-economical fashion. For example, nickel(II) compounds have been used to catalyze the borylation of alkenyl methyl ethers through C-O bond cleavage. researchgate.net

Photocatalysis: A burgeoning field is the use of light to drive nickel-catalyzed reactions. Research has begun to unravel the mechanisms by which light activates nickel dihalide precursors, including this compound, creating highly reactive catalytic species that can enable transformations not possible with palladium. nrel.gov

Coordination and Organometallic Chemistry: this compound is an essential precursor for a vast array of coordination complexes and organometallic reagents. wikipedia.org The hexahydrate is commonly used, though specific syntheses require the anhydrous form. wikipedia.org It is used to prepare important complexes like bis(acetylacetonato)nickel(II) and (Ni(acac)₂)₃, which are themselves precursors to vital organonickel reagents such as Ni(1,5-cyclooctadiene)₂. wikipedia.org A recent frontier involves the synthesis and characterization of high-valent nickel complexes. For instance, a high-valent nickel-chloride complex, [NiIII(Cl)(L)], has been prepared and shown to react with substrates containing phenolic O–H or hydrocarbon C–H bonds, demonstrating novel reactivity patterns. acs.org

Materials Science and Electrochemistry: In materials science, this compound is a versatile precursor for synthesizing a range of advanced materials.

Nanomaterials: It is used to create nickel nanoparticles which have applications in catalysis and wastewater treatment membranes. atamanchemicals.comguidechem.com

Batteries: this compound is a component in rechargeable nickel-metal hydride (NiMH) batteries and is crucial for the fabrication of sodium-nickel chloride batteries. atamanchemicals.comceramic-glazes.com Research into its electrochemical behavior in various electrolytes, such as acidic AlCl₃-based ionic liquids, aims to improve battery performance, including specific capacity and cycling stability. rsc.orgelectrochem.org

Advanced Alloys: Novel nickel-based alloys containing elements like molybdenum and tungsten are being investigated for use in extreme environments, such as the structural components for molten chloride fast reactors. ornl.gov

| Research Area | Key Research Focus | Example Application/Finding | Reference |

|---|---|---|---|

| Catalysis | Developing cost-effective alternatives to palladium for cross-coupling reactions. | Nickel-catalyzed Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids. | sigmaaldrich.comacs.org |

| Catalysis | Light-driven nickel catalysis. | Light exposure breaks the nickel-chloride bond, lowering the oxidation state and making the catalyst reactive for forming complex molecules. | nrel.gov |

| Coordination Chemistry | Synthesis of high-valent nickel complexes. | Preparation of a [NiIII(Cl)(L)] complex capable of hydrogen atom transfer from C-H and O-H bonds. | acs.org |

| Materials Science | Development of materials for energy storage. | Use as a cathode material in Al-NiCl₂ cells with acidic ionic liquid electrolytes, showing stable cycling performance. | rsc.org |

| Materials Science | Creation of novel alloys for extreme environments. | Investigation of Ni-Mo-W-Cr-Al-X alloys for structural applications in molten chloride fast reactors. | ornl.gov |

Interdisciplinary Significance of this compound Systems in Contemporary Chemical Science

The influence of this compound extends far beyond traditional inorganic chemistry, making significant impacts across a range of scientific disciplines. Its versatility and the unique properties of its derivatives make it an indispensable tool in both academic and industrial research.

Organic and Medicinal Chemistry: The development of nickel-catalyzed reactions has revolutionized aspects of organic synthesis. Because nickel is more earth-abundant and less expensive than palladium, there is a strong drive to replace palladium-based catalysts with nickel-based ones. sigmaaldrich.comnih.gov this compound serves as a precursor for many of these catalytic systems, which are used to construct the complex carbon skeletons of pharmaceuticals and other biologically active molecules. acs.orgceramic-glazes.com For example, nickel catalysis has been employed in the late-stage functionalization of drug molecules and in the synthesis of 3-aryl-3-hydroxyoxindoles, which are valuable chiral structures in medicinal chemistry. acs.orgacs.org

Materials Science and Engineering: this compound is a key ingredient in the electroplating industry, where it is used to deposit protective and decorative nickel coatings on other metals. chemiis.comceramic-glazes.com These coatings provide corrosion resistance and durability. chemiis.com In the realm of advanced materials, its role is expanding. It is used to synthesize semiconducting metal-containing polymers and as a precursor for finely divided nickel, which has catalytic properties. wikipedia.orgatamanchemicals.com Furthermore, research into high-nickel ternary cathode materials (NCM) for lithium-ion batteries often involves nickel compounds, and understanding their surface chemistry is crucial for improving battery energy density and stability. frontiersin.org The development of nickel-containing multi-layer ceramic capacitors (MLCCs) is essential for the miniaturization of modern electronics, including smartphones and wearable devices. nickelinstitute.org

Energy and Environmental Science: this compound plays a role in energy storage and conversion technologies. Its use in NiMH and sodium-nickel chloride batteries is well-established. ceramic-glazes.comelectrochem.org More recently, nickel-based electrocatalysts, for which this compound can be a precursor, are being developed for efficient water splitting to produce hydrogen, a clean energy carrier. rsc.org Bimetallic composites containing nickel and palladium are showing promise as dual-function catalysts for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). rsc.org In environmental applications, this compound-derived nanoparticles are being explored for the development of separation membranes for wastewater treatment. atamanchemicals.com

| Discipline | Significance of this compound | Specific Application | Reference |

|---|---|---|---|

| Organic Chemistry | Precursor for inexpensive and versatile catalysts for C-C and C-heteroatom bond formation. | Synthesis of substituted pyrroles, piperidines, and complex pharmaceutical intermediates. | sigmaaldrich.comacs.org |

| Materials Engineering | Essential component in electroplating and for creating advanced materials. | Nickel plating for corrosion protection; synthesis of nickel nanoparticles and metal-organic frameworks (MOFs). | chemiis.comguidechem.comceramic-glazes.com |

| Energy Science | Component in energy storage and conversion systems. | Electrolyte in NiMH batteries; precursor for electrocatalysts used in water splitting. | ceramic-glazes.comrsc.org |

| Environmental Science | Used to create materials for remediation. | Synthesis of nanoparticles for wastewater treatment membranes. | atamanchemicals.com |

Properties

Key on ui mechanism of action |

... Cell growth was selectively blocked in S-phase by ... 1-60 uM ... nickel chloride. SC INJECTION OF NICKEL(II) CHLORIDE INTO RABBITS (5 MG METAL/KG) INHIBITED ADP INDUCED PLATELET AGGREGATION IN PLASMA SAMPLES TAKEN @ VARIOUS TIMES AFTER INJECTION. The mechanism of nickel mediated increases in hepatic lipid peroxidation was studied. Eighteen female albino rats were administered a single subcutaneous dose of 200 nickel chloride. A second group of 24 rats was divided into four subgroups and given 50, 100, 200, and 400 uM/kg nickel chloride. Increased lipid peroxidation and glutathione and iron concentrations were proportional to dose at 16 and 24 hr. Glutathione peroxidase activity decreased at the low dose but rose at higher nickel chloride concentrations. Lipid peroxidation was inhibited by exogenous ethylenediaminetetraacetic acid, sodium azide, ethanol, sodium benzoate, and histidine, but was unaffected by superoxide benzoate, and histidine, but was unaffected by superoxide-dismutase and catalase. The administration of Ni resulted in the accumulation of hepatic iron and glutathione peroxidase activity. |

|---|---|

CAS No. |

7718-54-9 |

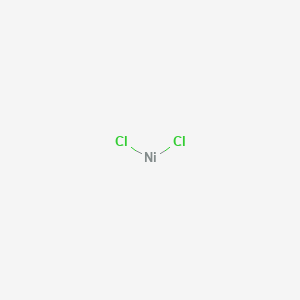

Molecular Formula |

Cl2Ni |

Molecular Weight |

129.60 g/mol |

IUPAC Name |

nickel(2+);dichloride |

InChI |

InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 |

InChI Key |

QMMRZOWCJAIUJA-UHFFFAOYSA-L |

SMILES |

Cl[Ni]Cl |

Canonical SMILES |

[Cl-].[Cl-].[Ni+2] |

boiling_point |

Sublimes @ 973 °C; deliquesces |

Color/Form |

Yellow scales; ... golden yellow Brown scales Golden yellow |

density |

3.55 at 59 °F (USCG, 1999) 3.51 |

melting_point |

1001 °C |

Other CAS No. |

7718-54-9 37211-05-5 |

physical_description |

Nickel chloride appears as a brown or green colored solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. DryPowder; Liquid; WetSolid, Liquid |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

7791-20-0 (hexahydrate) |

solubility |

Soluble in ethanol and ammonium hydroxide, insoluble in ammonia 64.2 g/100 cc water @ 20 °C 87.6 g/100 cc water @ 100 °C SOL IN ETHANOL & AMMONIUM HYDROXIDE INSOLUBLE IN AMMONIA 16.2 wt% in ethylene glycol at 20 °C 0.8 G/100 ML HYDRAZINE @ 20 °C Water solubility: 2.54X10+6 mg/l @ 20 °C |

Synonyms |

nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |

vapor_pressure |

1 mm Hg at 671 °C (solid) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Material Fabrication of Nickel Chloride Derivatives

Controlled Synthesis of Nickel Chloride Nanostructures

The fabrication of this compound nanostructures, and more broadly, nickel-containing nanoparticles using this compound as a precursor, involves a range of sophisticated techniques designed to control particle size, morphology, and crystallinity. These methods are pivotal for tailoring the material's properties for specific applications.

Co-precipitation and solvothermal methods are prominent bottom-up approaches for synthesizing nanoparticles. While these techniques are widely used to produce nickel oxide (NiO) nanoparticles from a this compound precursor, the principles are fundamental to controlling the nucleation and growth of nickel-containing nanostructures. journalijar.comchesci.com

The co-precipitation method is valued for its simplicity and cost-effectiveness. journalijar.com In a typical synthesis of NiO nanoparticles, an aqueous solution of this compound hexahydrate (NiCl₂·6H₂O) serves as the starting material. journalijar.comresearchgate.net A precipitating agent, such as ammonia (B1221849) solution, is added under constant stirring, leading to the formation of a nickel hydroxide (B78521) precipitate. researchgate.net This intermediate is then filtered, washed, and calcined at elevated temperatures (e.g., 450°C) to yield the final nickel oxide nanoparticles. researchgate.net The key to this method is the controlled precipitation of the precursor, which dictates the initial size and distribution of the particles that will form the final nanostructure.

The solvothermal method involves a chemical reaction in a sealed vessel, typically a stainless-steel autoclave, at temperatures above the solvent's boiling point. scispace.com This technique allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles. For instance, nickel nanoparticles can be synthesized via the solvothermal dissociation of this compound in a high-boiling-point solvent like ethylene glycol, which also acts as a reducing agent. scispace.com The high temperature and pressure within the autoclave facilitate rapid nucleation and growth of the nanoparticles. scispace.com By adjusting parameters such as precursor concentration, temperature, and the presence of additives, various morphologies like nanoflowers and urchin-like structures can be achieved. mdpi.com

Table 1: Comparison of Co-precipitation and Solvothermal Synthesis Parameters

| Parameter | Co-precipitation Method | Solvothermal Method |

|---|---|---|

| Precursor | This compound hexahydrate (NiCl₂·6H₂O) researchgate.net | This compound (anhydrous or hydrated) scispace.commdpi.com |

| Solvent | Typically aqueous solutions chesci.com | High-boiling-point organic solvents (e.g., ethylene glycol, 1,2-propanediol) scispace.commdpi.com |

| Key Process | Chemical precipitation of a precursor followed by calcination researchgate.net | Chemical reaction in a sealed vessel under high temperature and pressure scispace.com |

| Typical Product | Nickel oxide (NiO) nanoparticles journalijar.com | Nickel (Ni) or Nickel Oxide (NiO) nanoparticles chesci.commdpi.com |

| Control Factors | pH, temperature, concentration of reactants researchgate.net | Temperature, pressure, reaction time, solvent type, additives scispace.commdpi.com |

Mechanical milling is a top-down approach that utilizes mechanical forces to induce particle size reduction and create nanostructured materials. sapub.orgsapub.org High-energy ball milling involves placing a powder sample (e.g., this compound) in a vial with hardened steel or stainless steel balls. sid.iriau.ir The vial is then subjected to high-speed agitation, causing the balls to collide with the material, leading to repeated fracturing and cold-welding events that refine the grain structure down to the nanoscale. sapub.org

Research has demonstrated the synthesis of this compound nanoparticles directly through this method. In one study, nickel (II) chloride powder was milled for 10 hours at 250 RPM, resulting in nanoparticles with a crystallite size of 59 nm. sid.iriau.ir A process control agent like toluene is often used to prevent the formation of inter-metallic compounds during milling. sid.ir

Key parameters influencing the final particle size include:

Milling Time: Increased milling time generally leads to a smaller crystallite size. erpublications.com

Milling Speed (RPM): Higher speeds impart more energy, accelerating particle size reduction. sid.ir

Ball-to-Powder Ratio: A higher ratio increases the frequency and energy of collisions. erpublications.com

This technique can also be used for mechanochemical synthesis, where chemical reactions are induced by mechanical energy. For example, uniform-sized (10-20 nm) cobalt and nickel particles have been produced by the chemical reduction of their respective chlorides (including this compound) during mechanical milling with sodium. sapub.orgsapub.org

Table 2: Ball Milling Parameters for Nickel Nanoparticle Synthesis

| Parameter | Value/Condition | Outcome | Source |

|---|---|---|---|

| Starting Material | Micron-sized Nickel Powder | Nanocrystalline Nickel | erpublications.com |

| Milling Time | 60 hours | 67 nm particle size | erpublications.com |

| Milling Speed | 300 RPM | Crystallite size reduction | erpublications.com |

| Ball-to-Powder Ratio | 10:1 | Effective size reduction | erpublications.com |

| Starting Material | Nickel (II) Chloride Powder | 59 nm crystallite size | sid.iriau.ir |

| Milling Time | 10 hours | Nanoparticle formation | sid.iriau.ir |

| Milling Speed | 250 RPM | Steady-state condition | sid.iriau.ir |

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing nanoparticles. nih.gov This approach utilizes biological entities like plants or microorganisms to reduce metal ions and stabilize the resulting nanoparticles. In the synthesis of nickel nanoparticles, this compound (NiCl₂·6H₂O) is commonly used as the metal precursor. ijrat.org

Aqueous extracts from various plant parts, such as leaves, are rich in phytochemicals (e.g., flavonoids, phenolics) that can act as both reducing and capping agents. ijrat.orgmdpi.com For instance, the extract of Coriandrum sativum (coriander) leaves has been successfully used to synthesize nickel nanoparticles from a this compound solution. ijrat.orgresearchgate.net The process involves mixing the plant extract with the this compound solution, where the bioreduction of Ni²⁺ ions leads to the formation of nanoparticles, often indicated by a color change in the solution. nih.gov This method avoids the need for hazardous chemicals and complex laboratory setups. ijrat.org

Single Crystal Growth Mechanisms and Controlled Crystallization of this compound Compounds

The growth of high-quality single crystals of this compound compounds, such as this compound hexahydrate (NiCl₂·6H₂O), is crucial for fundamental studies of their physical properties. The slow evaporation technique is a common and effective method for growing these crystals from an aqueous solution. ijltemas.in

The process begins with the preparation of a saturated solution of the nickel salt. This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. As the solvent evaporates, the solution becomes supersaturated, leading to nucleation and subsequent crystal growth. Good optical quality single crystals of this compound-doped compounds have been harvested over periods of 20 to 40 days using this method. ijltemas.in

Controlled crystallization can be further refined by:

Temperature Control: Maintaining a constant temperature prevents rapid evaporation and the formation of polycrystalline material.

Seed Crystals: Introducing a small, high-quality seed crystal into the saturated solution can provide a template for growth, resulting in a larger, more perfect single crystal. google.com

Studies on the crystallization of NiCl₂·6H₂O have noted that the transition from the aquacation form [Ni(H₂O)₆]²⁺ in solution to the neutral complex [Ni(H₂O)₄Cl₂] in the crystal structure presents a potential barrier. researchgate.net Overcoming this barrier is key to controlled growth and avoiding mass spontaneous nucleation. researchgate.net

Preparation of Anhydrous and Hydrated this compound Forms for Specific Applications

This compound exists in several forms, primarily as the yellow anhydrous salt (NiCl₂) and the green hexahydrate (NiCl₂·6H₂O). wikipedia.org The specific form required depends on the intended application, particularly in chemical synthesis where the presence of water can be detrimental.

Hydrated this compound (NiCl₂·6H₂O): The hexahydrate is the most common form and is typically prepared on a large scale by reacting nickel-containing ores or residues with hydrochloric acid. wikipedia.org In a laboratory setting, it can be synthesized by dissolving nickel powder or nickel oxide in hot, dilute hydrochloric acid, followed by crystallization. youtube.com This form is a green crystalline solid that is deliquescent, meaning it readily absorbs moisture from the air. wikipedia.org

Anhydrous this compound (NiCl₂): The preparation of anhydrous NiCl₂ requires the removal of the water of crystallization from the hydrated forms. Simply heating the hydrates is ineffective as it does not yield the anhydrous dichloride. wikipedia.org Effective methods include:

Heating in Thionyl Chloride: Dehydration of the hexahydrate with thionyl chloride (SOCl₂) is a common laboratory method. wikipedia.org

Heating under HCl Gas: Heating the hydrated salt under a stream of hydrogen chloride (HCl) gas successfully removes the water molecules to yield the yellow anhydrous form. wikipedia.org

Direct Synthesis: Anhydrous this compound can also be prepared directly by burning nickel metal in chlorine gas.

Intermediate hydrates, such as the dihydrate (NiCl₂·2H₂O), can be obtained by carefully heating the hexahydrate within a specific temperature range (66-133°C). wikipedia.org

Sophisticated Spectroscopic and Structural Elucidation of Nickel Chloride Compounds

X-ray Diffraction Analysis for Crystalline and Nanocrystalline Nickel Chloride Structures

X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure of solid materials, including this compound and its various hydrates. Anhydrous NiCl₂ adopts the CdCl₂ layered structure, where each Ni²⁺ ion is octahedrally coordinated by six Cl⁻ ions, and each chloride ion is bonded to three Ni(II) centers wikipedia.org. The Ni-Cl bonds in this structure exhibit significant ionic character wikipedia.org.

This compound hexahydrate (NiCl₂·6H₂O) crystallizes in a monoclinic system with space group P2₁/c testbook.comjps.jp. In its structure, Ni²⁺ ions are octahedrally coordinated by six water molecules, forming [NiCl₂(H₂O)₄] molecules, with the remaining two water molecules acting as crystallization water wikipedia.org. The unit cell parameters for NiCl₂·6H₂O are reported as a = 10.23 Å, b = 7.05 Å, c = 6.57 Å, and β = 122°10' jps.jpjps.jpjst.go.jp. Nickel(II) chloride dihydrate (NiCl₂·2H₂O) exhibits a different structure, crystallizing in the I2/m space group with lattice constants a₀ = 6.9093 Å, b₀ = 6.8858 Å, c₀ = 8.8298 Å, and β = 92.246° iucr.org. In this structure, Ni²⁺ ions are octahedrally coordinated by two water molecules and four halide ions, forming extended linear chains iucr.org. XRD is also vital for characterizing nanocrystalline this compound, providing information on crystallite size and phase purity iau.ir.

Vibrational Spectroscopy for Molecular Structure and Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the molecular structure, coordination environment, and presence of functional groups within this compound compounds. FT-IR and Raman spectra can identify characteristic vibrational modes associated with Ni-Cl bonds, water molecules in hydrates, and any coordinated ligands in this compound complexes. Theoretical studies on NiCl₂ have calculated vibrational modes such as asymmetric Ni-Cl stretching (ν as (Ni-Cl)) at approximately 475 cm⁻¹, symmetric Ni-Cl stretching (ν s (Ni-Cl)) at 388 cm⁻¹, and in-plane bending (β(Cl-Ni-Cl) ip) at 80 cm⁻¹ researchgate.net. These calculated values are generally compatible with experimental findings researchgate.net. For this compound hydrates, FT-IR spectroscopy can confirm the presence and coordination of water molecules, with characteristic broad O-H stretching bands and bending modes iau.irakjournals.comnih.gov.

Electronic Absorption and Emission Spectroscopy of Nickel(II) Chloride Systems (UV-Vis-NIR)

UV-Vis-NIR spectroscopy is instrumental in characterizing the electronic transitions within Ni(II) ions in this compound compounds and complexes, providing information about their coordination geometry and electronic structure. Nickel(II) ions, with a d⁸ electron configuration, typically exhibit characteristic d-d electronic transitions in the visible and near-infrared regions. These transitions are sensitive to the ligand field strength and symmetry of the coordination environment aip.orgacs.orgijsdr.orgcdnsciencepub.comchemistryjournals.netchemmethod.comekb.eg.

For octahedral Ni(II) complexes, transitions such as ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P) are commonly observed. The absorption spectra of Ni(II) aqua ions in NiCl₂ solutions show these characteristic d-d transitions acs.orgnih.govnih.gov. For instance, the Ni(II) aqua ion in aqueous NiCl₂ solutions is predominantly octahedral, with six coordinated water molecules at an Ni-O distance of approximately 2.07(2) Å nih.govnih.gov. At higher salinities or temperatures, subtle changes in UV-Vis spectra can indicate the formation of Ni-Cl complexes, such as NiCl⁺ nih.govnih.govresearchgate.net. The specific absorption maxima (λmax) and their assignments provide direct evidence for the coordination geometry, with octahedral environments typically showing bands in the NIR-Vis range, while tetrahedral or square planar geometries might exhibit different spectral features or shifts ijsdr.orgcdnsciencepub.comchemmethod.comekb.eg.

Advanced Electron Paramagnetic Resonance (EPR) and X-ray Absorption Spectroscopy (XAS) of this compound Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic species, providing information about the electronic spin state and local environment of unpaired electrons. While Ni(II) (d⁸) is diamagnetic in perfectly octahedral or square planar environments, it can become paramagnetic in distorted geometries or specific complexes aip.orgchemistryjournals.net. EPR can thus probe deviations from ideal symmetries.

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), offers detailed insights into the electronic structure, oxidation states, and local atomic environment of nickel. XAS studies on Ni(II) chloride systems in aqueous solutions have confirmed the dominant octahedral coordination of Ni(II) by water molecules, with minor formation of Ni-Cl complexes at high concentrations or temperatures nih.govnih.govresearchgate.net. XANES and EXAFS can quantify bond distances and coordination numbers, revealing subtle structural changes and speciation in solution nih.govnih.govresearchgate.net. For example, XAS studies have shown that the octahedral to tetrahedral transition in Ni(II) chloride complexes in hydrothermal fluids occurs at higher temperatures and/or salinities compared to cobalt(II) complexes researchgate.net.

Mass Spectrometry and Elemental Analysis for Complex Characterization

Mass spectrometry (MS) techniques are employed to determine the molecular weight and fragmentation patterns of this compound complexes, aiding in their identification and structural confirmation. Elemental analysis provides the empirical formula by quantifying the percentage composition of elements (Ni, Cl, H, O) in a compound. This is crucial for verifying the stoichiometry of synthesized this compound compounds and their hydrates. For example, elemental analysis data is used in conjunction with other spectroscopic methods to confirm the composition of synthesized nickel complexes asianpubs.org.

Thermal Analysis Techniques in Material Characterization (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are vital for understanding the thermal stability, dehydration, and decomposition behavior of this compound compounds, particularly its hydrates. TGA measures the mass loss as a function of temperature, identifying dehydration steps and decomposition temperatures iau.irakjournals.comakjournals.comscite.airesearchgate.net. DTA detects thermal events such as phase transitions and decomposition reactions by measuring the temperature difference between the sample and a reference material iau.irakjournals.comakjournals.comscite.airesearchgate.net.

Studies on this compound hexahydrate (NiCl₂·6H₂O) using TG-DTA reveal multiple dehydration steps corresponding to the loss of water molecules akjournals.comscite.airesearchgate.net. For instance, NiCl₂·6H₂O undergoes dehydration in stages, with significant mass loss occurring between 80-160 °C and 210-300 °C researchgate.net. Anhydrous NiCl₂ is generally stable up to around 400 °C, after which dehydrochlorination may occur in the presence of water vapor akjournals.comscite.ai. The decomposition temperatures of anhydrous NiCl₂ are reported to be around 740 °C, or in a range of 375–797 °C depending on the conditions researchgate.net. Nanoparticles of this compound have also been shown to be thermally stable up to 900 °C iau.ir.

Coordination Chemistry and Complex Formation of Nickel Chloride

Ligand Design and Coordination Geometry in Nickel(II) Chloride Complexes

The coordination geometry of nickel(II) chloride complexes is profoundly influenced by the nature of the ligands attached to the central Ni(II) ion. The interplay of steric and electronic effects of these ligands dictates whether the resulting complex will adopt an octahedral, tetrahedral, or square planar arrangement.

Ligand Properties and Their Influence:

Steric Hindrance: Bulky ligands tend to favor less crowded geometries. For instance, sterically demanding ligands often lead to the formation of tetrahedral complexes, as this arrangement maximizes the distance between ligands, minimizing steric repulsion. In contrast, less sterically demanding ligands can comfortably accommodate an octahedral or square planar geometry.

Electronic Effects: The electronic properties of a ligand, specifically its ability to donate or accept electron density, play a crucial role. Strong-field ligands, which are strong σ-donors and/or π-acceptors, cause a larger splitting of the d-orbitals of the nickel ion. This large energy separation favors the pairing of electrons in the lower energy orbitals, often resulting in square planar, diamagnetic complexes. Conversely, weak-field ligands induce a smaller d-orbital splitting, leading to high-spin, paramagnetic octahedral or tetrahedral complexes.

Bite Angle of Chelating Ligands: For chelating ligands (ligands that bind to the metal ion through two or more donor atoms), the bite angle is a critical parameter. This angle, formed by the two donor atoms and the metal center, can impose geometric constraints on the complex. Ligands with a small bite angle may favor the formation of tetrahedral or distorted geometries, while ligands with a larger, more flexible bite angle can accommodate various coordination environments.

The coordination number and geometry of nickel(II) complexes are intrinsically linked. Six-coordinate complexes almost invariably adopt an octahedral geometry. Four-coordinate complexes, however, can be either tetrahedral or square planar. The choice between these two is a delicate balance of the steric and electronic factors mentioned above. Five-coordinate geometries, such as square pyramidal and trigonal bipyramidal, are less common but can be achieved with specific ligand designs that provide an appropriate steric and electronic environment.

| Coordination Number | Geometry | Influencing Factors | Example Complex Type |

| 4 | Tetrahedral | Weak-field ligands, Sterically bulky ligands | [NiCl₄]²⁻ |

| 4 | Square Planar | Strong-field ligands, Less sterically demanding ligands | [Ni(CN)₄]²⁻ |

| 5 | Trigonal Bipyramidal | Specific ligand steric and electronic constraints | [Ni(CN)₅]³⁻ |

| 5 | Square Pyramidal | Specific ligand steric and electronic constraints | [Ni(diars)₂Cl]⁺ |

| 6 | Octahedral | Common for many ligands, especially smaller ones | [Ni(H₂O)₆]²⁺, [Ni(NH₃)₆]²⁺ |

This table provides an interactive overview of the common coordination geometries of nickel(II) complexes and the key factors influencing them.

Isomerism and Stereochemical Aspects of Nickel Chloride Coordination Compounds

The rich coordination chemistry of this compound gives rise to various forms of isomerism, where compounds share the same chemical formula but differ in the spatial arrangement of their atoms. These isomers often exhibit distinct physical and chemical properties.

Structural Isomerism:

Hydrate Isomerism: This type of isomerism occurs when water molecules can be part of the coordination sphere or act as counter-ions in the crystal lattice. For example, this compound hexahydrate, NiCl₂·6H₂O, exists as trans-[NiCl₂(H₂O)₄]·2H₂O, where four water molecules are directly bonded to the nickel ion as ligands, and two are present as water of crystallization. wikipedia.org Other hydrates, such as the dihydrate and tetrahydrate, also exist.

Coordination Isomerism: This arises in salts containing complex cations and complex anions, where the ligands are exchanged between the two metal centers. While not directly involving only this compound, a hypothetical example could be the exchange of ligands between a nickel-containing complex cation and a different metal-containing complex anion.

Linkage Isomerism: This occurs when a ligand can coordinate to the metal ion through different donor atoms. For instance, the thiocyanate ligand (SCN⁻) can bind through the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato).

Stereoisomerism:

Geometric (cis-trans) Isomerism: This is common in square planar and octahedral complexes. In square planar complexes of the type [NiL₂X₂] (where L and X are different monodentate ligands), the ligands can be arranged with identical groups adjacent to each other (cis isomer) or opposite to each other (trans isomer). Similarly, in octahedral complexes of the type [NiL₄X₂], cis and trans isomers are possible depending on the relative positions of the two X ligands.

Optical Isomerism: Optical isomers, or enantiomers, are non-superimposable mirror images of each other. This type of isomerism is prevalent in chiral octahedral complexes, particularly those containing bidentate or polydentate ligands. For a this compound complex to be chiral, it must lack a plane of symmetry. For example, an octahedral complex with three bidentate ligands, such as [Ni(en)₃]²⁺ (where en is ethylenediamine), is chiral and exists as a pair of enantiomers. Optical isomerism can also be observed in certain cis octahedral complexes.

| Isomerism Type | Description | Example Involving Nickel Complexes |

| Structural Isomerism | ||

| Hydrate Isomerism | Different arrangements of water molecules within the crystal lattice. | trans-[NiCl₂(H₂O)₄]·2H₂O |

| Coordination Isomerism | Exchange of ligands between complex cation and anion. | [Co(NH₃)₆][Cr(CN)₆] and [Cr(NH₃)₆][Co(CN)₆] (illustrative example) |

| Linkage Isomerism | Ligand coordinates through different donor atoms. | Complexes with SCN⁻ or NO₂⁻ ligands |

| Stereoisomerism | ||

| Geometric (cis-trans) | Different spatial arrangements of ligands. | cis- and trans-[Ni(NH₃)₂Cl₂] (square planar) |

| Optical Isomerism | Non-superimposable mirror images. | Enantiomers of [Ni(en)₃]²⁺ (octahedral) |

This interactive table summarizes the main types of isomerism observed in nickel coordination compounds, with illustrative examples.

Electronic Structure, Bonding, and Spin States in Nickel(II) Chloride Complexes

The electronic structure of nickel(II) chloride complexes is central to understanding their magnetic properties, colors, and reactivity. The Ni(II) ion has a d⁸ electron configuration, and the arrangement of these eight electrons in the d-orbitals is determined by the coordination geometry and the ligand field strength.

d-Orbital Splitting and Electronic Configuration:

Octahedral Complexes: In an octahedral field, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). For a d⁸ ion like Ni(II), the electronic configuration is typically t₂g⁶eg². This configuration results in two unpaired electrons in the eg orbitals, making octahedral Ni(II) complexes paramagnetic (high-spin).

Tetrahedral Complexes: In a tetrahedral field, the d-orbital splitting is inverted and smaller than in an octahedral field. The d-orbitals split into a lower-energy e set and a higher-energy t₂ set. The eight d-electrons of Ni(II) occupy these orbitals, resulting in the electronic configuration e⁴t₂⁴, which also has two unpaired electrons. Consequently, tetrahedral Ni(II) complexes are also paramagnetic (high-spin).

Square Planar Complexes: In a square planar geometry, the d-orbital splitting is more complex. The dx²-y² orbital is significantly higher in energy than the other four d-orbitals. For a d⁸ ion, the eight electrons can pair up in the four lower-energy d-orbitals, leaving the high-energy dx²-y² orbital empty. This results in a diamagnetic (low-spin) complex with no unpaired electrons.

Bonding in Nickel(II) Chloride Complexes:

While crystal field theory provides a good qualitative picture of d-orbital splitting, a more complete description of the bonding in these complexes requires ligand field theory or molecular orbital theory. These theories account for the covalent character of the metal-ligand bonds. The bonds in nickel(II) chloride complexes are not purely ionic; there is a degree of orbital overlap and electron sharing between the nickel ion and the ligands, including the chloride ions. The extent of this covalency influences the d-orbital splitting energy (Δ) and, consequently, the electronic and magnetic properties of the complex.

Spin States:

The spin state of a nickel(II) complex is determined by the number of unpaired electrons.

High-Spin: Octahedral and tetrahedral Ni(II) complexes are typically high-spin, with two unpaired electrons. This is because the energy required to pair the electrons in the lower-energy orbitals is greater than the energy required to promote them to the higher-energy orbitals.

Low-Spin: Square planar Ni(II) complexes are generally low-spin (diamagnetic) because the large energy gap between the dx²-y² orbital and the other d-orbitals favors electron pairing in the lower-energy orbitals.

In some cases, an equilibrium between high-spin and low-spin states can exist, particularly for complexes with ligand field strengths near the point where the spin-pairing energy and the crystal field splitting energy are comparable. This phenomenon is known as spin crossover.

| Geometry | d-Orbital Splitting Pattern | Typical Electronic Configuration (d⁸) | Spin State | Magnetic Properties |

| Octahedral | t₂g < eg | t₂g⁶eg² | High-spin | Paramagnetic |

| Tetrahedral | e < t₂ | e⁴t₂⁴ | High-spin | Paramagnetic |

| Square Planar | dxy, dxz, dyz, dz² < dx²-y² | dxy², dxz², dyz², dz² | Low-spin | Diamagnetic |

This interactive table details the electronic properties of nickel(II) complexes in different coordination geometries.

Supramolecular Assembly and Non-Covalent Interactions in this compound Architectures

Key Non-Covalent Interactions:

Hydrogen Bonding: Hydrogen bonds are among the most important non-covalent interactions in the crystal engineering of this compound complexes. In hydrated this compound complexes, such as [NiCl₂(H₂O)₄]·2H₂O, extensive hydrogen bonding networks exist between the coordinated water molecules, the chloride ions, and the water of crystallization. These interactions are vital in holding the crystal lattice together. Ligands containing N-H or O-H groups can also act as hydrogen bond donors, forming interactions with chloride ions or other acceptor groups in neighboring molecules.

π-π Stacking: In this compound complexes containing aromatic ligands (e.g., pyridine, phenanthroline), π-π stacking interactions can occur between the aromatic rings of adjacent molecules. These interactions arise from the electrostatic attraction between the electron-rich π-systems and contribute to the stabilization of the crystal structure, often leading to the formation of one-, two-, or three-dimensional networks.

Anion-π Interactions: This is a weaker, yet significant, non-covalent interaction where an anion, in this case, the chloride ion, interacts favorably with the electron-deficient region of an aromatic ring (the π-system). This can influence the positioning of chloride ions in the crystal lattice relative to aromatic ligands.

The deliberate use of these non-covalent interactions is a cornerstone of crystal engineering, allowing for the design and synthesis of this compound-based materials with specific structures and properties. By carefully selecting ligands with appropriate functional groups capable of participating in these interactions, chemists can control the self-assembly process to create desired supramolecular architectures, such as chains, layers, and three-dimensional frameworks.

| Non-Covalent Interaction | Description | Role in this compound Architectures |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Key for stabilizing crystal lattices, especially in hydrated complexes. Directs the assembly of molecules into specific patterns. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the packing of complexes with aromatic ligands, often leading to columnar or layered structures. |

| Anion-π Interactions | Favorable interaction between an anion and the quadrupole moment of a π-system. | Can influence the positioning of chloride ions in the crystal lattice relative to aromatic ligands. |

| C-H···π Interactions | Weak hydrogen bond between a C-H group and a π-system. | Contributes to the overall stability of the crystal packing. |

| C-H···Cl Interactions | Weak hydrogen bond between a C-H group and a chloride ion. | Contributes to the overall stability of the crystal packing. |

This interactive table outlines the important non-covalent interactions that govern the supramolecular assembly of this compound complexes.

Solution Chemistry and Ionic Equilibria of this compound in Mixed Systems

The behavior of this compound in solution is governed by a series of complex ionic equilibria, which are highly dependent on the solvent system, the concentration of nickel and chloride ions, temperature, and pH.

Aqueous Solutions:

In dilute aqueous solutions, this compound dissociates to form the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, and chloride ions. The [Ni(H₂O)₆]²⁺ complex is responsible for the characteristic green color of these solutions. As the concentration of chloride ions increases, a stepwise replacement of the coordinated water molecules by chloride ions occurs, leading to the formation of various chloro-aqua complexes. The predominant species in concentrated aqueous solutions are Ni²⁺(aq) and NiCl⁺(aq). The formation of higher chloro complexes, such as [NiCl₂]⁰, [NiCl₃]⁻, and [NiCl₄]²⁻, is generally less favorable in aqueous solution at room temperature but can be enhanced at higher temperatures and chloride concentrations. The equilibria involved can be represented as follows:

[Ni(H₂O)₆]²⁺ + Cl⁻ ⇌ [NiCl(H₂O)₅]⁺ + H₂O [NiCl(H₂O)₅]⁺ + Cl⁻ ⇌ [NiCl₂(H₂O)₄]⁰ + H₂O

The pH of this compound solutions is typically acidic (around 4) due to the hydrolysis of the [Ni(H₂O)₆]²⁺ ion:

[Ni(H₂O)₆]²⁺ + H₂O ⇌ [Ni(OH)(H₂O)₅]⁺ + H₃O⁺

Mixed Solvent Systems:

The ionic equilibria of this compound are significantly altered in mixed solvent systems (e.g., water-alcohol, water-acetone). The addition of an organic co-solvent can have several effects:

Decreased Dielectric Constant: Organic solvents generally have a lower dielectric constant than water, which can promote ion pairing and the formation of neutral complexes like [NiCl₂(solvent)ₓ].

Solvent Competition: The organic solvent molecules can compete with water and chloride ions for coordination sites on the nickel(II) ion. The outcome of this competition depends on the relative donor strengths of the solvents and the chloride ion.

Shift in Equilibria: The change in the solvent environment can shift the equilibria towards the formation of different this compound species. For example, in some non-aqueous solvents, the formation of tetrahedral [NiCl₄]²⁻ can be more favorable than in water.

Spectroscopic techniques, such as UV-Visible and X-ray absorption spectroscopy, are powerful tools for studying the speciation of this compound in solution. By analyzing the changes in the absorption spectra as a function of solvent composition, temperature, and concentration, it is possible to identify the different nickel-containing species present and to determine the thermodynamic parameters for their formation.

| Solvent System | Predominant Nickel Species | Key Factors Influencing Equilibria |

| Dilute Aqueous Solution | [Ni(H₂O)₆]²⁺ | pH, temperature |

| Concentrated Aqueous Chloride Solution | [Ni(H₂O)₆]²⁺, [NiCl(H₂O)₅]⁺ | Chloride concentration, temperature |

| Water-Alcohol Mixtures | Varies depending on alcohol and concentration | Dielectric constant, solvent donor strength, chloride concentration |

| Non-Aqueous Coordinating Solvents (e.g., DMF, DMSO) | [Ni(solvent)ₓ]²⁺, chloro-solvent complexes | Solvent donor strength, chloride concentration |

This interactive table summarizes the solution chemistry of this compound in different solvent systems.

Mechanistic Investigations and Catalytic Applications of Nickel Chloride

Fundamental Redox Mechanisms in Nickel Chloride Catalysisoaes.ccnsf.gov

The catalytic activity of nickel complexes, often generated in situ from this compound, is rooted in their ability to participate in complex redox cycles. oaes.ccrsc.org Unlike palladium, which predominantly favors two-electron pathways, nickel's unique electronic properties—such as high pairing energy and low redox potentials—allow it to readily access both one- and two-electron transfer steps. oaes.ccnih.gov This versatility leads to a greater diversity of mechanistic possibilities in nickel-catalyzed reactions. oaes.cc

Nickel catalysts can initiate reactions through either one-electron (single-electron transfer, SET) or two-electron (oxidative addition) pathways, a choice often dictated by the nature of the ligand. nsf.gov

Two-Electron Pathways: Phosphine-ligated nickel catalysts generally favor closed-shell, two-electron oxidative addition. nsf.gov In this mechanism, a low-valent nickel species, typically Ni(0), inserts into a carbon-halogen bond of an electrophile, leading to a Ni(II) intermediate. nih.gov This pathway is common in classic cross-coupling reactions. oaes.cc

One-Electron Pathways: In contrast, nitrogen-ligated nickel catalysts often prefer a one-electron pathway, which commences with halogen atom transfer. nsf.gov This process involves the transfer of a single electron from a low-valent nickel complex to the electrophile, resulting in the formation of a radical intermediate and a higher-valent nickel species. nih.govacs.org This open-shell pathway is characteristic of many modern nickel-catalyzed reactions, particularly those involving radical intermediates. nsf.govacs.org

The ability to switch between these pathways by simply changing the ligand provides a powerful tool for controlling reaction outcomes and chemoselectivity. nsf.gov

The formation of radical intermediates is a hallmark of many nickel-catalyzed reactions, particularly those proceeding via one-electron pathways. acs.orgnih.gov These radicals are typically generated through a process known as halogen atom transfer (XAT), where a low-valent nickel complex abstracts a halogen atom from an organic halide. nih.govresearchgate.netacs.org

Mechanistic studies, including electroanalytical methods, have provided strong evidence for a concerted halogen-atom dissociation pathway. acs.orgacs.org In this process, the electron transfer from the nickel catalyst to the electrophile is coupled with the cleavage of the carbon-halogen bond. acs.orgacs.org This inner-sphere electron transfer mechanism is crucial for the activation of C(sp³)–halogen bonds and is fundamental to stereoconvergent and cross-electrophile coupling reactions. acs.orgacs.org

Once generated, these carbon-centered radicals can be captured by a Ni(II) species to form a high-valent Ni(III) intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond. acs.orgucla.edu The generation and subsequent trapping of radical intermediates by nickel complexes are key steps that expand the scope of cross-coupling reactions and allow for the functionalization of otherwise unreactive C–H bonds. acs.orgosti.gov

This compound as a Precursor in Cross-Coupling Reactionsresearchgate.netnih.gov

This compound is a versatile and cost-effective precursor for generating active catalysts for a wide range of cross-coupling reactions. nih.govtcichemicals.com Its stability and ease of handling make it an attractive alternative to more sensitive Ni(0) sources like Ni(cod)₂. princeton.edu The active nickel catalyst is typically formed in situ through reduction of the Ni(II) salt. acs.org

Nickel catalysis has become a powerful tool for the functionalization of alkenes, a class of readily available and versatile starting materials. nih.govresearchgate.net Nickel catalysts can engage alkenes through mechanisms distinct from traditional palladium-catalyzed reactions, often involving radical intermediates. nih.govresearchgate.net This allows for novel modes of reactivity and stereocontrol.

An example is the asymmetric 1,2-diarylation of alkenes, where the enantioselectivity is controlled through the involvement of Ni(III) radical intermediates. nih.govresearchgate.net In some alkene functionalization reactions, such as reductive 1,2-difunctionalization, C(sp²) and C(sp³) electrophiles are activated by Ni(I) through distinct two-electron and radical pathways, respectively, showcasing the mechanistic diversity of nickel. nih.gov

Recent advancements in dual photoredox/nickel catalysis have further expanded the possibilities for alkene functionalization. rsc.org These systems allow for the generation of radical precursors that can then be incorporated into the nickel catalytic cycle, enabling complex multi-component reactions. rsc.org

Table 1: Examples of Nickel-Catalyzed Alkene Functionalization Reactions

| Reaction Type | Alkene Substrate | Coupling Partners | Catalyst System (Precursor: NiCl₂) | Key Features |

| Asymmetric 1,2-Diarylation | Styrenes | Aryl halides, Arylboronic acids | NiCl₂(dme)/chiral ligand | Enantioselective formation of α,α,β-triarylethanes via radical mechanism. nih.govresearchgate.net |

| Reductive 1,2-Difunctionalization | Alkenes | C(sp²) and C(sp³) electrophiles | NiCl₂/Xantphos | Divergent activation of electrophiles via two-electron and radical pathways. nih.gov |

| Stereoselective Cascade C–F Functionalization | gem-Difluoroalkenes | Alkenyl-electrophiles, D₂O | Ni(acac)₂/ligand | Reductive dual C-F bond functionalization to form deuterated 1,3-dienes. acs.org |

| Three-Component Allylic Alcohol Synthesis | Vinyl carbonates, Olefins | Radical precursors (e.g., trifluoroborates) | Ni(DME)Br₂/ligand, Ir-photocatalyst | Stereoselective synthesis of complex allylic alcohols. rsc.org |

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for forming carbon-carbon bonds by coupling two different electrophiles under reductive conditions, avoiding the need for pre-formed organometallic reagents. oaes.ccdicp.ac.cn Nickel catalysis is particularly well-suited for these reactions due to the ability of nickel to differentiate between two distinct electrophiles. dicp.ac.cnnih.gov

This compound is a common precatalyst in these systems. chemrxiv.org The success of these reactions often relies on the subtle differences in reactivity between the two electrophiles, such as an aryl chloride and an alkyl chloride, or two different aryl halides. dicp.ac.cnnih.gov For instance, in the coupling of heteroaryl chlorides with aryl chlorides, selectivity can be achieved based on the electronic differences between the two coupling partners. dicp.ac.cn

Mechanistic investigations reveal that the selectivity in XEC reactions can arise from the differential activation of the electrophiles. nih.gov For example, one electrophile might react via a two-electron oxidative addition pathway, while the other is activated through a single-electron radical pathway. nih.gov Additives can also play a crucial role; for example, in the coupling of aryl chlorides and primary alkyl chlorides, bromide or iodide co-catalysis was found to be essential for generating a more reactive alkyl halide in situ. nih.gov

Table 2: Selected Nickel-Catalyzed Cross-Electrophile Coupling Reactions

| Electrophile 1 | Electrophile 2 | Catalyst System (Precursor: NiCl₂) | Reductant | Key Additives/Features |

| Aryl Chlorides | Heteroaryl Chlorides | Ni(COD)₂/DQ | - | Synergistic effect of iodide ions and magnesium salt for high yields. dicp.ac.cn |

| Heteroaryl Chlorides | Aryl Bromides | NiBr₂/terpyridine or NiBr₂/bipyridine | Zn or TDAE | Two distinct catalyst systems with complementary scope. chemrxiv.org |

| Aryl Chlorides | Primary Alkyl Chlorides | NiCl₂/PyBCamCN | Zn | LiCl enhances catalyst turnover; Br⁻/I⁻ co-catalysis is key. nih.gov |

| ortho-Fluoro-Aromatic Amides (C-F) | Aryl Chlorides (C-Cl) | Ni(cod)₂/dcype | Zn | LiOtBu (base), LiCl, ZnCl₂. researchgate.net |

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, traditionally dominated by palladium catalysts. acs.orglibretexts.org However, due to the high cost of palladium, nickel-based catalysts have gained significant attention as a more sustainable alternative. acs.orglibretexts.org this compound, often in its hydrated form (NiCl₂·6H₂O) or as an adduct like NiCl₂(dppf), serves as an effective and inexpensive precatalyst for these reactions. tcichemicals.comacs.org

Nickel catalysts have demonstrated high activity for coupling a wide range of substrates, including challenging and traditionally less reactive aryl chlorides. tcichemicals.comlibretexts.orgrasayanjournal.co.in The reaction typically involves an aryl halide and an organoboron compound (like a boronic acid) in the presence of a base. tcichemicals.com The active Ni(0) catalyst is generated in situ from the this compound precursor. acs.org

Mechanistic studies indicate that the Suzuki-Miyaura reaction catalyzed by nickel generally proceeds through a Ni(0)/Ni(II) catalytic cycle. acs.org The turnover-limiting step is often the transmetalation of the organoboron reagent to the nickel center, a process that is typically facilitated by the base. acs.org The choice of ligand, such as dppf or DPPF, is critical for achieving good yields and can be tailored depending on the specific substrates. tcichemicals.com

Hydrodehalogenation and Hydrophosphinylation Catalyzed by this compound

This compound has emerged as a versatile and economical catalyst for important chemical transformations such as hydrodehalogenation and hydrophosphinylation. These reactions are crucial for the synthesis of valuable organic compounds and for the reductive treatment of halogenated aromatic compounds. mdpi.com

Hydrodehalogenation

Nickel-catalyzed hydrodehalogenation (HDH) provides an effective method for converting halogenated aromatic compounds (Ar-X) into their non-halogenated counterparts (Ar-H). mdpi.com This process is significant for producing recyclable aromatic products and for detoxifying industrial wastewater contaminated with these persistent pollutants. mdpi.com Efficient hydrodehalogenations and deuterodehalogenations of various aryl and heteroaryl halides can be achieved using a small percentage of a nickel catalyst with sodium borohydride (B1222165) as the reducing agent. nih.gov This method is notable for its use of water as a green reaction medium, facilitated by surfactants, and its tolerance of a wide range of functional groups on substrates like indoles and pyrimidines. nih.gov

The catalytic system often involves the in-situ generation of active Ni(0) species from Ni(II) salts, such as this compound, using a reducing agent like NaBH4. mdpi.com This active catalyst can then facilitate the cleavage of carbon-halogen bonds. For instance, the dehalogenation of aryl halides has been effectively performed using a catalytic system composed of Ni(0) generated from Ni(acac)2 (a Ni(II) source), an N-heterocyclic carbene (NHC) ligand precursor like IMes·HCl, and an alkoxide. acs.org This system proved effective for a variety of functionalized aryl chlorides, bromides, and iodides. acs.org

Hydrophosphinylation

This compound also catalyzes the hydrophosphinylation of unsaturated carbon-carbon bonds, a key reaction for forming phosphorus-carbon bonds. A notable advantage of the nickel-based system is its efficiency and often lower cost compared to palladium catalysts. acs.org

A nickel-based catalytic system using this compound has been developed for the addition of alkyl phosphinates to alkynes, which proceeds in high yields without the need for an added ligand. capes.gov.brnih.gov This method is effective even with internal alkynes, which are typically poor substrates in similar palladium-catalyzed reactions. capes.gov.brnih.gov The reaction can also be conducted with microwave heating. capes.gov.br

For unactivated terminal alkenes, a room-temperature hydrophosphinylation has been described using catalytic this compound in the presence of the ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). acs.orgebi.ac.uk This approach is competitive with previous palladium-catalyzed methods but utilizes a much cheaper catalyst under simple conditions. acs.orgebi.ac.uk The reaction is quite broad in scope for unactivated terminal olefins and allows for the one-pot conversion to various organophosphorus compounds. ebi.ac.uk A plausible mechanism involves the reduction of this compound to a nickel(0) species, which is stabilized by the dppe ligand. acs.org This Ni(0) complex then reacts with the phosphinate to form a nickel-hydride intermediate that adds to the alkene. acs.org

Table 1: this compound-Catalyzed Hydrophosphinylation of Alkenes

| Alkene Substrate | Phosphinate Reactant | Catalyst System | Product | Yield (%) | Reference |

| 1-Octene | Ethyl phosphinate | NiCl2 / dppe | Ethyl (octan-2-yl)phosphinate | 85 | acs.org |

| 5-Bromo-1-pentene | Ethyl phosphinate | NiCl2 / dppe | Ethyl (5-bromopentan-2-yl)phosphinate | 70 | acs.org |

| 1,5-Hexadiene (mono-addition) | Ethyl phosphinate | NiCl2 / dppe | Ethyl (hex-5-en-2-yl)phosphinate | 65 | mdpi.com |

| 1,5-Hexadiene (bis-addition) | Ethyl phosphinate | NiCl2 / dppe | Diethyl (hexane-2,5-diyl)bis(phosphinate) | 80 | mdpi.com |

This table presents selected research findings and is not exhaustive.

Three-Component Coupling Reactions Mediated by this compound

This compound serves as an efficient mediator for three-component coupling reactions, which are powerful synthetic strategies for assembling complex molecules from simple precursors in a single step. researchgate.netnih.gov These reactions are highly atom-economical and align with the principles of green chemistry. rsc.org

One prominent example is the synthesis of α-aminophosphonates through a one-pot, three-component reaction of an aldehyde, an amine, and a diethyl phosphite. researchgate.net This reaction can be effectively catalyzed by nickel(II) chloride hexahydrate in acetonitrile, offering advantages such as high yields, mild reaction conditions, and a straightforward work-up procedure. researchgate.net

Nickel catalysts also mediate the Biginelli-like three-component coupling of an aldehyde, urea (B33335), and barbituric acid or Meldrum's acid to produce spiro-fused heterocycles. researchgate.net This transformation can be achieved in the solid state and is accelerated by microwave irradiation, with this compound hexahydrate being an effective catalyst. researchgate.net

Furthermore, nickel-mediated three-component cycloaddition reactions have been developed. For instance, the reaction of carboryne, an alkene, and an alkyne proceeds with a nickel catalyst to give dihydrobenzocarborane derivatives with high chemo- and regioselectivity. nih.gov A proposed mechanism involves the sequential insertion of the alkene and alkyne into the nickel center, followed by reductive elimination. nih.gov More recently, a nickel-catalyzed intermolecular three-component 1,1-difunctionalization of unactivated alkenes with quinoxaline (B1680401) or naphthoquinone and arylboronic acids has been developed, providing access to a variety of arylalkanes. acs.org The proposed mechanism for this reaction involves transmetalation, migratory insertion of the alkene, 1,2-nickel chain-walking, and subsequent coupling. acs.org

Table 2: Examples of this compound-Mediated Three-Component Coupling Reactions

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |

| Aromatic Aldehyde | Aromatic Amine | Diethyl phosphite | NiCl2·6H2O | α-Aminophosphonate | researchgate.net |

| Aldehyde | Urea | Barbituric Acid | NiCl2·6H2O | Spiro-fused Heterocycle | researchgate.net |

| Carboryne | Alkene | Alkyne | Nickel complex | Dihydrobenzocarborane | nih.gov |

| Unactivated Alkene | Quinoxaline | Arylboronic Acid | Nickel complex | Arylalkane | acs.org |

This table summarizes various three-component reactions and is for illustrative purposes.

Role of Ligands and Substrate Structure in Catalytic Reactivity

The reactivity and selectivity of this compound-catalyzed reactions are profoundly influenced by the electronic and steric properties of both the ligands coordinated to the nickel center and the substrates involved in the reaction. rsc.orgrsc.org

Role of Ligands

The choice of ligand is critical as it can modulate the catalyst's stability, activity, and selectivity. rsc.org In many nickel-catalyzed reactions, a ligand is essential for achieving high yields and selectivity. For example, in the cross-electrophile coupling of aryl chlorides with primary alkyl chlorides, a pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) ligand was found to be uniquely selective. nih.gov In contrast, ligands like bipyridine (bpy) or terpyridine (tpy) led to undesired side products such as aryl dimers or hydrodehalogenated arenes. nih.gov

In the hydrophosphinylation of unactivated alkenes, the presence of a bidentate phosphine (B1218219) ligand like dppe is crucial for stabilizing the active Ni(0) species. acs.org The effect of added ligands on the reactions of nickel(0) complexes with alkyl halides has been studied, revealing that the rate of reaction was significantly influenced by the ligand's properties. acs.org While it was anticipated that electron-rich ligands would accelerate the reaction, it was found that sterically bulky and electron-donating ligands, such as tricyclohexylphosphine, actually decreased the reaction rate. acs.org

The structure of the ligand backbone also plays a significant role. In a study comparing this compound complexes with PCN and POCOP pincer ligands, the PCN complexes were found to be active catalysts for nitrile hydration, while the POCOP counterpart was inactive under the same conditions. rsc.org This difference in reactivity was attributed to the more electron-rich nature of the pyridinyl ring in the PCN ligand. rsc.org The lability of a ligand can also be a key feature; for instance, the TMEDA ligand in [(TMEDA)Ni(o-tolyl)Cl] is easily displaced, allowing a wide variety of other ligands to be used, making the complex a versatile precatalyst. princeton.edu

Role of Substrate Structure

The structure of the substrate is another determining factor in the outcome of nickel-catalyzed reactions. The mechanism of reaction between nickel(0) complexes and organohalides can be a delicate balance of ligand and substrate structure, where small changes can lead to significant differences in behavior. rsc.org For example, in the nickel-catalyzed oxidation of alkanes, the bulkiness of substituent groups on the substrate affects the selectivity of the oxidizing position. rsc.org When oxidizing methylcyclohexane, secondary C-H bonds were preferentially oxidized over the tertiary C-H bond. rsc.org

In three-component coupling reactions, the nature of the substrates dictates the feasibility and efficiency of the process. For the 1,1-difunctionalization of unactivated alkenes, arylboronic acids with both electron-donating and electron-withdrawing groups were found to be compatible, though conditions sometimes needed modification for the latter. acs.org The tolerance for functional groups like chlorides and bromides on the substrate is also a critical feature, as it allows for further downstream chemical transformations. acs.org Similarly, the preparation of the substrate support can influence catalytic activity; modifying a copper substrate by etching and polishing was found to affect the growth of nickel nanocone catalysts and consequently their catalytic performance. mdpi.com

Electrochemical Processes and Deposition Studies Involving Nickel Chloride

Mechanisms of Nickel Electrodeposition from Chloride Electrolytes

The electrodeposition of nickel from chloride-based electrolytes is a complex process involving multiple steps, including the formation of nickel complexes, electron transfer, and the nucleation and growth of the nickel deposit. The generally accepted mechanism in chloride electrolytes involves the formation of a nickel-chloro complex, [NiCl]⁺, which then undergoes a two-step single-electron transfer process. confex.comresearchgate.net The initial step is the reduction of the nickel ion, followed by the rate-determining step of the adsorbed intermediate's reduction to metallic nickel. confex.com

The initial stages of nickel electrodeposition are governed by nucleation and crystal growth, which significantly influence the morphology and properties of the final nickel coating. The mechanism of nucleation can be either instantaneous, where all nuclei form at the beginning of the process, or progressive, where nuclei form throughout the deposition process. researchgate.net

Studies have shown that the nucleation mechanism in chloride baths is potential-dependent. At lower overpotentials, nucleation tends to be progressive, while at higher overpotentials, it shifts to an instantaneous mechanism. researchgate.net For instance, research on nickel electrodeposition on indium tin oxide (ITO) substrates from a chloride bath demonstrated an instantaneous three-dimensional (3D) nucleation and growth mechanism. imist.ma The growth of these nuclei is often controlled by the diffusion of nickel ions to the electrode surface. edgccjournal.org The morphology of the resulting nickel film is also heavily influenced by the bath composition, with chloride baths producing distinct surface features compared to sulfate (B86663) baths. researchgate.net

The following table summarizes key findings on the nucleation and growth of nickel from chloride electrolytes:

| Parameter | Observation | Source(s) |

| Nucleation Mechanism | Potential-dependent: Progressive at low overpotentials, instantaneous at high overpotentials. | researchgate.net |

| Growth Mechanism | Primarily 3D diffusion-controlled. | imist.maedgccjournal.org |

| Crystal Structure | Polycrystalline with a face-centered cubic (fcc) structure, often with a (111) preferred orientation. | researchgate.netresearchgate.net |

| Crystallite Size | Nanocrystalline, with sizes reported in the range of 14-33 nm from chloride baths. | researchgate.net |

The composition of the chloride electrolyte and its pH are critical parameters that significantly affect the electrodeposition process and the properties of the deposited nickel.

Chloride Ion Concentration: In chloride electrolytes, the charge-carrying species is predominantly the NiCl⁺ complex. researchgate.net The concentration of chloride ions influences the conductivity of the bath and the internal stress of the deposit. technic.com Higher chloride concentrations can lead to increased tensile strength in the deposited nickel. technic.com

pH of the Electrolyte: The pH of the electrolyte plays a crucial role in the electrodeposition process. In chloride solutions, a lower pH can lead to a shift in the onset potential for nickel reduction to more cathodic values due to the presence of protons. researchgate.net Conversely, at higher pH values, the formation of hydroxide (B78521) ions can also influence the deposition potential. researchgate.net The pH affects the morphology, structure, and magnetic properties of the deposited nickel films. researchgate.net Studies have shown that varying the pH of a chloride bath can alter the grain size and the preferred crystal orientation of the nickel deposit. researchgate.net For example, a granular and compact structure with a preferred (111) orientation has been observed in nickel films electrodeposited from chloride solutions at various pH levels. researchgate.net

Additives: Additives like boric acid are often used in nickel electroplating baths to buffer the pH at the cathode surface and improve the quality of the deposit. Boric acid can adsorb onto the electrode surface, suppressing the hydrogen evolution reaction and preventing the formation of nickel hydroxides, which can negatively impact the deposit's properties. confex.com

The table below outlines the influence of key electrolyte parameters on nickel electrodeposition from chloride solutions:

| Electrolyte Parameter | Influence | Source(s) |

| Chloride Concentration | Affects conductivity and internal stress of the deposit. | technic.com |

| pH | Influences onset potential, morphology, crystal structure, and magnetic properties. | researchgate.net |

| Boric Acid | Acts as a pH buffer, suppresses hydrogen evolution, and prevents nickel hydroxide formation. | confex.com |

Electrochemical Synthesis and Transformations Involving Nickel Chloride

This compound is a versatile precursor and catalyst in various electrochemical syntheses and transformations. Its ability to participate in redox reactions makes it valuable in creating new chemical bonds and compounds.

One notable application is in nickel-catalyzed electrochemical cross-coupling reactions. These reactions merge the principles of electrolysis with nickel catalysis to form new carbon-heteroatom bonds, such as C-P and C-Se bonds. chinesechemsoc.org In these processes, electricity facilitates the generation of reactive nickel species (e.g., Ni(0), Ni(I), Ni(III)) that catalyze the desired transformation. chinesechemsoc.org For instance, a nickel-catalyzed electrochemical protocol has been developed for the switchable asymmetric functionalization of alkenes, where this compound is used as the nickel source. nih.gov

Furthermore, this compound is employed in the electrochemical synthesis of organonickel σ-complexes. researchgate.net These highly reactive intermediates are crucial in catalytic cross-coupling and homocoupling reactions. researchgate.net The synthesis can be carried out in either a divided or undivided electrochemical cell, often utilizing a sacrificial nickel anode. researchgate.net

This compound also serves as a catalyst in the electrochemical oxidative esterification of thiols with alcohols to produce sulfinate esters. acs.org In this process, the nickel(II) species, often complexed with ligands like 2,2′-bipyridine, facilitates the oxidation of thiols. acs.org

The following table provides examples of electrochemical syntheses involving this compound:

| Reaction Type | Role of this compound | Product(s) | Source(s) |

| Cross-Coupling Reactions | Catalyst precursor | Organophosphorus and organoselenium compounds | chinesechemsoc.org |

| Alkene Functionalization | Catalyst precursor | Chiral difunctionalized and alkenylated products | nih.gov |

| Organonickel Synthesis | Precursor | Stable organonickel σ-complexes | researchgate.net |

| Oxidative Esterification | Catalyst | Sulfinate esters | acs.org |

Advanced Battery Systems Utilizing this compound as a Cathode Material

This compound is a key component in the cathode of high-temperature, rechargeable molten salt batteries, most notably the sodium-nickel chloride (Na-NiCl₂) battery, also known as the ZEBRA (Zeolite Battery Research Africa) battery. wikipedia.orghochschule-bochum.de These batteries are recognized for their high energy density, long cycle life, safety, and the use of abundant and low-cost materials. wikipedia.orgontosight.ai

Discharge Reaction: 2Na + NiCl₂ ⇌ 2NaCl + Ni

These batteries are particularly well-suited for stationary energy storage applications, such as grid storage and integration of renewable energy sources, due to their scalability and long operational life. europa.euease-storage.eu While their high operating temperature presents a challenge, it also contributes to their high efficiency, as internal resistive losses are converted to heat, helping to maintain the required temperature. meridian-int-res.comease-storage.eu

Recent research has also explored the use of this compound in other battery chemistries. For example, an Ni-NiCl₂ composite has been investigated as a cathode material for fast-response thermal batteries, demonstrating improved energy output and power density. frontiersin.org Additionally, a nickel-based metal-organic framework (MOF) has been studied as a cathode for chloride ion batteries, showing excellent cycling stability. nih.gov

The table below presents key characteristics of advanced battery systems using this compound:

| Battery Type | Cathode Material | Operating Temperature | Key Features | Applications | Source(s) |

| Sodium-Nickel Chloride (ZEBRA) | Nickel and Sodium Chloride | 270-350°C | High energy density, long cycle life, high safety, abundant materials. | Grid storage, renewable energy integration, electric vehicles. | wikipedia.orgmeridian-int-res.comeuropa.euease-storage.eu |

| Thermal Battery | Ni-NiCl₂ Composite | High (activated by heat) | High power density, rapid activation time. | Military and aerospace applications. | frontiersin.org |

| Chloride Ion Battery | Nickel-based Metal-Organic Framework | Room Temperature | High cycling stability. | Potential for next-generation energy storage. | nih.gov |

Advanced Theoretical and Computational Chemistry of Nickel Chloride Systems

Quantum Mechanical Studies of Nickel Chloride Species

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic and molecular level. These methods provide a detailed picture of the electronic configuration and energy states of this compound species.

Density Functional Theory (DFT) Applications to Molecular and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic properties of nickel-containing compounds, including this compound and its complexes. universepg.com DFT studies have been successfully applied to determine the stability, geometry, and electronic charge distribution of these systems.

Research on nickel-aqua and nickel-chloride complexes has shown that the relative stability of isomers can be accurately predicted. For instance, the trans isomer of [Ni(Cl)₂(H₂O)₄] is found to be more stable than the cis isomer by 2.16 kJ/mol. universepg.com In contrast, for [Ni(OH)₂(H₂O)₄], the cis isomer is more stable than the trans form by 2.53 kJ/mol. universepg.com The thermodynamic stability of nickel complexes with chloride ions has also been quantified, with the reaction to form the trans isomer of [Ni(Cl)₂(H₂O)₄] from [Ni(H₂O)₆]²⁺ and two chloride ions being more favorable by 1.53 kcal/mol compared to the formation of the cis isomer. universepg.com

Natural Bond Orbital (NBO) analysis, a method used to study the distribution of electron density, reveals changes in the charge of the nickel atom upon complexation. For example, the charge on the nickel atom in [Ni(H₂O)]²⁺ is +1.390, which decreases to +1.227 in the trans isomer of [Ni(Cl)(H₂O)₅]⁺ and +1.193 in the cis isomer. universepg.com This indicates a redistribution of electronic density upon ligand substitution.

DFT calculations have also been employed to study the properties of solid-state this compound and its interfaces. For two-dimensional (2D) NiCl₂, an indirect band gap of 4.10 eV has been predicted using the HSE06 functional, while the PBE GGA functional predicts a smaller gap of 1.02 eV. arxiv.org The bonds in 2D NiCl₂ are suggested to have a covalent nature due to the difference in electronegativity between nickel and chlorine. arxiv.org Furthermore, DFT has been used to model the adsorption of NiCl₂ on iron surfaces, providing theoretical guidance for processes like nickel electrodeposition. researchgate.net

Table 1: Calculated Properties of this compound Complexes using DFT

| Complex | Isomer | Relative Stability (kJ/mol) | Ni-O Bond Length (Å) | Ni-Cl Bond Length (Å) | Nickel Charge (NBO) |

| [Ni(Cl)₂(H₂O)₄] | trans | -2.16 | - | - | - |

| [Ni(Cl)₂(H₂O)₄] | cis | 0.00 | - | - | - |

| [Ni(Cl)(H₂O)₅]⁺ | trans | - | - | - | 1.227 |

| [Ni(Cl)(H₂O)₅]⁺ | cis | - | - | - | 1.193 |